molecular formula C16H21N3O2S2 B2452356 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide CAS No. 1421459-27-9

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2452356
CAS No.: 1421459-27-9
M. Wt: 351.48
InChI Key: KUEHERFRFAVHKC-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide (CAS 1421459-27-9) is a high-quality chemical reagent supplied for non-human research applications. This compound features a distinct molecular scaffold comprising a pyrazole core substituted with a cyclopentyl group, a thiophene moiety, and a cyclopropanesulfonamide chain. This specific structure is characteristic of compounds investigated for their potential in medicinal chemistry and drug discovery research. Compounds with this general structural motif, incorporating pyrazole and sulfonamide groups, have been identified in scientific patent literature as having relevance in the development of novel therapeutic agents, showcasing the value of this chemotype in early-stage research . The presence of the sulfonamide functional group makes it a point of interest for researchers exploring enzyme inhibition and receptor modulation. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can be assured of its verified identity and high purity, making it a reliable tool for advancing scientific discovery in chemical biology and pharmaceutical development.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-23(21,14-7-8-14)17-11-12-10-15(16-6-3-9-22-16)19(18-12)13-4-1-2-5-13/h3,6,9-10,13-14,17H,1-2,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEHERFRFAVHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a complex organic compound known for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a cyclopentyl group , and a cyclopropanesulfonamide moiety . Its molecular formula is C20H22N3O2SC_{20}H_{22}N_3O_2S with a molecular weight of approximately 419.53 g/mol. The presence of the thiophene ring contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H22N3O2S
Molecular Weight419.53 g/mol
Structural FeaturesPyrazole, Cyclopentyl, Thiophene, Cyclopropanesulfonamide

Preliminary studies indicate that compounds similar to this compound may interact with specific molecular targets involved in inflammation and pain pathways. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects against various inflammatory conditions.

Biological Activity

  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuropharmacological Effects : It acts as a positive allosteric modulator of mGluR5 (metabotropic glutamate receptor 5), indicating potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety .
  • Antiproliferative Activity : Some derivatives have been reported to exhibit antiproliferative effects, suggesting potential applications in cancer therapy .

Study 1: In Vitro Evaluation

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent.

Study 2: Neuropharmacology

Research involving animal models demonstrated that this compound improved cognitive functions and reduced anxiety-like behaviors, supporting its role as a neuropharmacological agent.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate thiophene and cyclopentyl precursors.
  • Cyclopropanesulfonamide Formation : The sulfonamide group can be introduced via nucleophilic substitution reactions on activated cyclopropane derivatives.

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